Perfluoro(5-methyl-3,6-dioxanon-1-ene)

Description

The exact mass of the compound 1,1,1,2,3,3-Hexafluoro-2-(heptafluoropropoxy)-3-((trifluorovinyl)oxy)propane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluoro(5-methyl-3,6-dioxanon-1-ene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro(5-methyl-3,6-dioxanon-1-ene) including the price, delivery time, and more detailed information at info@benchchem.com.

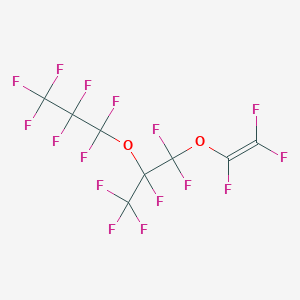

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2-trifluoroethenoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16O2/c9-1(10)2(11)25-8(23,24)4(14,6(18,19)20)26-7(21,22)3(12,13)5(15,16)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBJXVAPYONTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880150 | |

| Record name | Perfluoro(2-propoxypropyl vinyl ether) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644-11-7 | |

| Record name | 1-[1-[Difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1644-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,3,3-Hexafluoro-2-(heptafluoropropoxy)-3-((trifluorovinyl)oxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001644117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro(2-propoxypropyl vinyl ether) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3,3-hexafluoro-2-(heptafluoropropoxy)-3-[(trifluorovinyl)oxy]propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Perfluoro(5-methyl-3,6-dioxanon-1-ene) synthesis and purification"

An In-Depth Technical Guide to the Synthesis and Purification of Perfluoro(5-methyl-3,6-dioxanon-1-ene)

Introduction

Perfluoro(5-methyl-3,6-dioxanon-1-ene), with CAS Number 1644-11-7, is a fluorinated organic compound belonging to the class of perfluorinated vinyl ethers (PFVEs).[1][2] These monomers are critical building blocks in the synthesis of advanced fluoropolymers. The incorporation of PFVEs into polymers like polytetrafluoroethylene (PTFE) imparts desirable properties such as improved flexibility, processability, and chemical inertness, while maintaining high thermal stability.[3][4]

This guide serves as a comprehensive technical resource for researchers and chemical professionals, detailing the primary synthesis pathway and subsequent purification methodologies for producing high-purity Perfluoro(5-methyl-3,6-dioxanon-1-ene). The narrative emphasizes the chemical principles and experimental causality behind each step, providing a robust framework for practical application.

Table 1: Physicochemical Properties of Perfluoro(5-methyl-3,6-dioxanon-1-ene)

| Property | Value |

| CAS Number | 1644-11-7[1] |

| Molecular Formula | C₈F₁₆O₂[1][2] |

| Molecular Weight | 432.06 g/mol [1][2] |

| Boiling Point | 104 °C[1] |

| Density | 1.69 g/cm³[1] |

| Melting Point | -50.81 °C (Predicted)[1] |

| Flash Point | 52 °C[1] |

Part 1: Core Synthesis via Hexafluoropropylene Oxide (HFPO) Oligomerization

The most industrially viable and selective route to Perfluoro(5-methyl-3,6-dioxanon-1-ene) originates from the controlled oligomerization of Hexafluoropropylene Oxide (HFPO).[3][5] This strategy leverages HFPO as a versatile and reactive building block. The synthesis is a two-stage process: (1) the catalytic dimerization of HFPO to form a stable acyl fluoride intermediate, and (2) the conversion of this intermediate into the target vinyl ether.

The Precursor: Hexafluoropropylene Oxide (HFPO)

HFPO (C₃F₆O) is a fluorinated epoxide that serves as a cornerstone for producing a wide array of fluorochemicals, including lubricants (Krytox™), solvents, and various fluoromonomers.[3][5] Its strained epoxide ring is susceptible to nucleophilic attack, particularly by the fluoride ion, initiating a ring-opening polymerization or, more relevantly here, a controlled oligomerization.[3]

Stage 1: Catalytic Dimerization of HFPO

The first stage involves the formation of the perfluoroacyl fluoride dimer, perfluoro(2-(perfluoroethoxy)propanoyl) fluoride. This is achieved by reacting HFPO in an aprotic polar solvent in the presence of a suitable catalyst.

Causality and Experimental Choices:

-

Mechanism: The reaction is initiated by a fluoride ion (F⁻), which attacks a molecule of HFPO. This ring-opening generates a perfluoroalkoxide anion. This highly reactive anion then acts as a nucleophile, attacking a second HFPO molecule to form the dimer, which is capped as an acyl fluoride.

-

Solvent: An aprotic polar solvent (e.g., diglyme, acetonitrile, dimethylformamide) is crucial.[6][7][8] Protic solvents like water or alcohols would react with the anionic intermediates, prematurely terminating the reaction and creating unwanted byproducts.

-

Catalyst: Tertiary diamines are often employed as catalysts.[6][7] They react with trace HF or other sources to generate the initiating F⁻ in situ, providing a controlled and sustained release for the reaction.

-

Selectivity Control: The oligomerization can proceed beyond the dimer to form trimers, tetramers, and higher-order oligomers.[7][9] To enhance the selectivity for the desired dimer, a proton-active compound (e.g., a small, controlled amount of water or methanol) can be added to the reaction mixture.[6][7] This compound acts as a chain-terminating agent, protonating the growing alkoxide chain and limiting the formation of larger oligomers.

Experimental Protocol: Dimerization of HFPO

-

Apparatus Setup: Assemble a pressure-rated reactor equipped with a magnetic stirrer, a gas inlet, a thermocouple, a pressure gauge, and a cooling jacket. The entire system must be scrupulously dried to prevent hydrolysis.

-

Solvent and Catalyst Charging: Charge the reactor with the chosen aprotic polar solvent (e.g., diethylene glycol dimethyl ether) and the tertiary diamine catalyst.

-

Inerting: Purge the reactor with dry nitrogen to remove air and moisture. Cool the reactor to the desired reaction temperature (e.g., 0-30 °C).[8]

-

HFPO Addition: Introduce gaseous HFPO into the reactor at a controlled rate, maintaining a constant pressure (e.g., 0.05-0.5 MPa).[8] The reaction is exothermic and requires efficient cooling to maintain the set temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of HFPO. The reaction is typically complete within 1-8 hours.[8]

-

Workup: Once the reaction is complete, vent any unreacted HFPO and warm the reactor to room temperature. The resulting mixture, containing the acyl fluoride dimer, is then carried forward to the next stage.

Stage 2: Conversion to Vinyl Ether via Decarboxylation

The acyl fluoride intermediate is converted to the final vinyl ether product through a high-temperature decarboxylation reaction, typically involving an alkali metal carbonate.

Causality and Experimental Choices:

-

Mechanism: The acyl fluoride is first converted to its corresponding alkali metal salt (e.g., sodium or potassium salt) by reacting with an alkali metal carbonate like Na₂CO₃ or K₂CO₃.[8] At elevated temperatures (260-500 °C), this salt undergoes pyrolysis.[8] The process involves the elimination of the carboxylate group as CO₂ and the formation of a carbon-carbon double bond, yielding the perfluorovinyl ether.

-

Reaction Conditions: The reaction requires high temperatures to overcome the activation energy for decarboxylation. The process is often carried out in a flow reactor or a high-temperature stirred-tank reactor. The contact time is critical for maximizing yield and minimizing thermal decomposition.[8]

Experimental Protocol: Decarboxylation to Vinyl Ether

-

Salt Formation: The crude acyl fluoride from Stage 1 is mixed with dried alkali metal carbonate (e.g., potassium carbonate) in a molar ratio of approximately 1:1 to 1:8 (carbonate to intermediate).[8] This reaction can be performed at moderate temperatures (50-250 °C) to form the carboxylate salt.[8]

-

Pyrolysis/Decarboxylation: The salt mixture is then heated to a higher temperature (300-400 °C) to induce decarboxylation.[8]

-

Product Collection: The volatile Perfluoro(5-methyl-3,6-dioxanon-1-ene) product is continuously removed from the reaction zone as a vapor.

-

Condensation: The product vapor is passed through a condenser and collected as a crude liquid. This crude product is then subjected to purification.

Part 2: Purification Methodologies

The crude product obtained from the synthesis contains a variety of impurities, including unreacted starting materials, higher-order oligomers, isomers, residual solvent, and salts from the decarboxylation step. Achieving high purity (>99%) necessitates a robust purification strategy, primarily centered around fractional distillation.

The Purification Challenge

The primary challenge lies in separating the target compound from structurally similar perfluorinated oligomers and isomers. These compounds often have very close boiling points, making simple distillation ineffective. For instance, the boiling points of HFPO monomer (-27.4 °C) and its dimer are far apart, but the dimer and trimer may have closer boiling points.[5]

Primary Technique: Fractional Distillation

Fractional distillation is the cornerstone of purification for this compound, exploiting differences in the boiling points of the components in the crude mixture.

Causality and Experimental Choices:

-

Principle: By using a distillation column with a large surface area (e.g., a packed column with Raschig rings or a Vigreux column), multiple successive vaporization-condensation cycles occur. With each cycle, the vapor phase becomes progressively enriched in the more volatile component (the component with the lower boiling point).

-

Vacuum Application: While the target compound has a boiling point of 104 °C, performing the distillation under reduced pressure (vacuum) is often advantageous.[10] Lowering the pressure reduces the boiling point, which helps prevent thermal degradation of the product and can improve separation efficiency from higher-boiling impurities.

-

Self-Validating Protocol: A successful fractional distillation is a self-validating process. By monitoring the temperature at the head of the distillation column, distinct "fractions" can be collected. A stable temperature plateau indicates the distillation of a pure component. Sharp rises in temperature signify the transition to a different, less volatile component.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed distillation column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Charging the Flask: Charge the crude liquid product into the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Distillation:

-

Begin heating the flask gently.

-

As the mixture boils, vapor will rise into the column.

-

Carefully monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvent or unreacted HFPO.

-

When the temperature stabilizes at the boiling point of the target compound (104 °C at atmospheric pressure, or lower under vacuum), begin collecting the main product fraction in a clean receiving flask.

-

A stable temperature reading during the collection of this fraction is indicative of high purity.

-

-

Termination: Stop the distillation when the temperature either begins to rise sharply (indicating the start of a higher-boiling impurity) or when the distillation flask is nearly dry. The collected main fraction contains the purified product.

Part 3: Quality Control and Characterization

Post-purification, the identity and purity of the final product must be rigorously confirmed using standard analytical techniques:

-

Gas Chromatography (GC): The primary method for assessing purity. A single, sharp peak on the chromatogram indicates a high-purity sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is indispensable for confirming the molecular structure. The chemical shifts, splitting patterns, and integrations of the fluorine signals provide an unambiguous structural fingerprint.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the presence of key functional groups, such as the C=C double bond of the vinyl ether, C-O-C ether linkages, and the abundant C-F bonds.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (432.06 g/mol ).

Conclusion

The synthesis of Perfluoro(5-methyl-3,6-dioxanon-1-ene) is a well-defined process rooted in the principles of organofluorine chemistry. The controlled, catalyzed dimerization of Hexafluoropropylene Oxide followed by a high-temperature decarboxylation reaction represents the most effective and selective synthetic pathway. Success in this synthesis is critically dependent on precise control over reaction conditions to maximize selectivity for the dimer intermediate. Subsequent purification by fractional distillation is essential to remove structurally similar byproducts and achieve the high degree of purity required for its application as a specialty monomer in the development of high-performance fluoropolymers.

References

-

Taylor & Francis. (n.d.). Hexafluoropropylene oxide – Knowledge and References. Retrieved from [Link]

-

Chemours. (n.d.). Hexafluoropropylene Oxide (HFPO). Retrieved from [Link]

- Siegemund, G., & Schwertfeger, W. (1990). Method for the oligomerisation of hexafluoropropene oxide. Google Patents.

-

Chemical Suppliers. (n.d.). Perfluoro(5-methyl-3,6-dioxanon-1-ene). Retrieved from [Link]

- Siegemund, G., & Schwertfeger, W. (1990). Process for the oligomerization of hexafluoropropene oxide. Google Patents.

-

University of Greenwich. (n.d.). eFluorination using cheap and readily available tetrafluoroborate salts. Retrieved from [Link]

-

Fluorine notes. (n.d.). Perfluorinated Carboxylic Acids. Synthesis and Application. Retrieved from [Link]

-

Sadat, M., et al. (n.d.). Electrochemical Flash Fluorination and Radiofluorination. NIH. Retrieved from [Link]

-

MDPI. (n.d.). Perfluorodioxolane Polymers for Gas Separation Membrane Applications. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Retrieved from [Link]

- Zhu, J., et al. (2020). Preparation method of perfluoro 3, 6-dioxa-4-methyl-7-octenesulfonyl fluoride. Google Patents.

- Kim, D., et al. (n.d.). Method for Purifying Para-Dioxanone. Google Patents.

Sources

- 1. Perfluoro(5-methyl-3,6-dioxanon-1-ene) | CAS 1644-11-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. chemours.com [chemours.com]

- 4. mdpi.com [mdpi.com]

- 5. fluoryx.com [fluoryx.com]

- 6. EP0378767A1 - Method for the oligomerisation of hexafluoropropene oxide - Google Patents [patents.google.com]

- 7. US4973748A - Process for the oligomerization of hexafluoropropene oxide - Google Patents [patents.google.com]

- 8. CN112250603A - Preparation method of perfluoro 3, 6-dioxa-4-methyl-7-octenesulfonyl fluoride - Google Patents [patents.google.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. KR100567926B1 - Method for Purifying Para-Dioxanone - Google Patents [patents.google.com]

Introduction: The Critical Role of PAVE Monomers in Advanced Materials

An In-Depth Technical Guide to the Synthesis of Perfluoroalkyl Vinyl Ether (PAVE) Monomers

Perfluoroalkyl vinyl ethers (PAVEs) are a cornerstone class of monomers essential for the production of high-performance fluoropolymers. Their general structure, Rf-O-CF=CF2, where Rf is a perfluoroalkyl group, imparts unique and highly desirable properties to the resulting polymers. These monomers are copolymerized with tetrafluoroethylene (TFE) to create materials like perfluoroalkoxy alkanes (PFA) and with other fluoroolefins to produce fluoroelastomers. The resulting polymers exhibit exceptional thermal stability, outstanding chemical inertness, low dielectric constants, and excellent anti-stick properties.[1] These characteristics make them indispensable in demanding applications across the semiconductor, aerospace, chemical processing, and automotive industries, where material failure is not an option.[2][3]

This guide provides a detailed exploration of the core synthetic methodologies for producing PAVE monomers, tailored for researchers and chemical professionals. We will delve into the mechanistic underpinnings of these reactions, present field-proven protocols, and offer insights into the critical choices that govern reaction outcomes, purity, and scalability.

Core Synthetic Strategy I: Pyrolysis of Perfluoroalkoxy Carboxylate Salts

The most prevalent and industrially significant route to PAVE monomers involves the thermal decomposition (pyrolysis) of alkali metal salts of perfluoroalkoxy carboxylic acids.[4] This multi-step process is valued for its versatility in constructing a wide range of PAVE structures. The general pathway involves the formation of a perfluoroalkoxyacyl fluoride, its conversion to a stable salt, and subsequent decarboxylation to yield the vinyl ether.[1][5]

Causality Behind the Method

This pathway leverages the chemistry of hexafluoropropylene oxide (HFPO), a key and highly reactive building block. The strained three-membered ether ring of HFPO is susceptible to nucleophilic attack, allowing for the construction of the precursor acid fluoride. The final pyrolysis step is an elimination reaction driven by the favorable thermodynamics of forming highly stable products: carbon dioxide and an alkali metal fluoride salt.[1]

Workflow Diagram: PAVE Synthesis via Pyrolysis

Caption: Workflow for PAVE synthesis via the carboxylate salt pyrolysis route.

Detailed Experimental Protocol: Synthesis of Perfluoro(methyl vinyl ether) (PMVE)

This protocol is a representative example based on established industrial processes.[6][7]

Step 1: Synthesis of Perfluoro(2-methoxypropionyl) Fluoride

-

Charge a dry, inert gas-purged reactor with a suitable metal fluoride catalyst (e.g., cesium fluoride).

-

Introduce carbonyl fluoride (COF2) into the reactor. The fluoride ion from the catalyst attacks the carbonyl fluoride to form a trifluoromethoxide anion (CF3O-).[6]

-

Introduce hexafluoropropylene oxide (HFPO) into the reactor. The CF3O- anion acts as a nucleophile, attacking the central carbon of the HFPO ring.[6]

-

This ring-opening reaction, followed by fluoride elimination, regenerates the catalyst and yields perfluoro(2-methoxypropionyl) fluoride (CF3OCF(CF3)COF).[6] The product is typically isolated via distillation.

Step 2: Conversion to Sodium Perfluoro(2-methoxypropionate)

-

The acyl fluoride from Step 1 is carefully reacted with a base, such as sodium carbonate (Na2CO3) or potassium hydroxide (KOH), in a suitable solvent.[1][7]

-

The reaction hydrolyzes the acyl fluoride to the corresponding carboxylate salt. For example, direct reaction with sodium carbonate yields the sodium salt directly.[1]

-

CF3OCF(CF3)COF + Na2CO3 → CF3OCF(CF3)COONa + NaF + CO2

-

-

The resulting salt is meticulously dried under vacuum to remove all traces of water, which can interfere with the subsequent pyrolysis step.[7]

Step 3: Pyrolysis to Perfluoro(methyl vinyl ether)

-

The dried sodium salt is slurried in a high-boiling, inert solvent (e.g., a perfluorinated polyether).

-

The mixture is heated to a temperature range of 170°C to 250°C.[5]

-

The salt undergoes thermal decarboxylation, eliminating CO2 and NaF to form the desired PMVE monomer (CF3OCF=CF2).[1]

-

The volatile PMVE product is continuously removed from the reactor by distillation and collected in a cold trap.

Core Synthetic Strategy II: Dehalogenation of Saturated Ether Precursors

An alternative and powerful strategy for forming the vinyl group is through the reductive dehalogenation of a saturated perfluoroether precursor containing two adjacent halogen atoms (typically chlorine).[2][8] This method avoids the high temperatures of pyrolysis and can offer high yields of pure product.

Causality Behind the Method

The principle of this method is the creation of a vicinal dihalide (or similar structure) that can undergo a 1,2-elimination reaction. The driving force is the formation of a stable carbon-carbon double bond and a metal halide salt. Zinc dust is a commonly used reducing agent for this transformation due to its effectiveness and relatively low cost. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF), which facilitates the reaction.[2][8]

Workflow Diagram: PAVE Synthesis via Dehalogenation

Caption: Workflow for PAVE synthesis via the dehalogenation of a chloroether precursor.

Detailed Experimental Protocol: Synthesis of Perfluoro(propyl vinyl ether) (PPVE)

This protocol is adapted from methodologies described in patents.[2][8]

Step 1: Preparation of the Dichloroether Precursor

-

A partially fluorinated chloroethyl ether serves as the starting material. This precursor is first synthesized through multi-step organic reactions not detailed here.

-

The precursor is subjected to direct fluorination using elemental fluorine (F2), typically diluted with an inert gas like nitrogen, in a perfluorinated solvent. This step converts all remaining C-H bonds to C-F bonds, yielding the perfluorinated dichloroether intermediate. This is a hazardous step requiring specialized equipment.

Step 2: Dehalogenation with Zinc

-

Activate zinc dust by suspending it in N,N-dimethylformamide (DMF) in a reaction flask and adding a small amount of a halogen activator, such as bromine or iodine. Heat the suspension gently (e.g., to 50°C).[2][8]

-

Slowly add the perfluorinated dichloroether precursor (e.g., CF3CF2CF2OCFClCF2Cl) to the activated zinc suspension.

-

Maintain the reaction temperature (e.g., 50°C) and stir for several hours (e.g., 6 hours) to ensure complete reaction.[2][8]

-

The volatile PPVE product (boiling point ~33-36°C) is distilled directly from the reaction mixture and collected.[2][8]

-

The collected product can be further purified if necessary, but this route often produces highly pure PAVE.[2]

Comparative Analysis of Synthetic Routes

| Parameter | Pyrolysis of Carboxylate Salts | Dehalogenation of Saturated Ethers |

| Key Precursors | Hexafluoropropylene oxide (HFPO), acyl fluorides | Partially fluorinated chloroethers, elemental F2 |

| Reaction Conditions | High temperature (170-250°C) | Mild temperature (e.g., 50°C) |

| Key Reagents | Alkali metal carbonates/hydroxides | Zinc dust, polar aprotic solvents (DMF) |

| Advantages | High versatility, applicable to a wide range of PAVE structures, utilizes common industrial feedstocks.[5][6] | Often results in very high purity products, avoids high-temperature pyrolysis, can have moderate to good yields.[2][8] |

| Disadvantages | Requires high temperatures and specialized equipment, potential for side reactions, salt handling can be difficult.[8][9] | Synthesis of the initial halogenated precursor can be complex, use of elemental fluorine is highly hazardous.[2][8] |

| Typical Yields | 50-80% | 50-90%[2][10] |

Monomer Purification and Quality Control

Regardless of the synthetic route, purification of the final PAVE monomer is critical to ensure its suitability for polymerization. Unreacted starting materials, solvent residues, or byproducts can act as chain-transfer agents or inhibitors, adversely affecting the molecular weight and properties of the final polymer.

-

Distillation: Due to their volatility, fractional distillation is the primary method for purifying PAVE monomers.

-

Extraction: Liquid-phase extraction with solvents like alcohols can be used to remove specific impurities.[11]

-

Adsorbents: Beds of specialty adsorbents like molecular sieves or activated alumina can be used to remove trace impurities, particularly water and oxygenates, which are detrimental to many polymerization processes.[12]

Characterization is typically performed using:

-

19F NMR Spectroscopy: To confirm the structure and purity of the fluorinated monomer.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities.[13]

Critical Safety and Handling Considerations

The synthesis of PAVE monomers involves highly hazardous materials and reactions that demand stringent safety protocols.

-

Precursor Hazards:

-

Hexafluoropropylene Oxide (HFPO): A toxic and reactive gas. All handling must be done in a well-ventilated fume hood or glovebox.

-

Elemental Fluorine (F2): Extremely corrosive, toxic, and reactive. Requires specialized materials of construction (e.g., Monel, nickel) and dedicated handling systems.

-

-

Personal Protective Equipment (PPE):

-

Body Protection: Chemical-resistant suits (e.g., Category III, Type 3/4/6) are necessary.[14]

-

Gloves: Use appropriate chemical-resistant gloves such as nitrile or butyl rubber.[14][15]

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[15][16]

-

Respiratory Protection: For powdered PFAS or in case of potential inhalation exposure, appropriate respiratory protection (e.g., masks with P3 filters or supplied-air systems) is required.[14][15]

-

-

Engineering Controls: All work with PFAS and their precursors must be conducted within a certified chemical fume hood or another suitable containment system to prevent exposure and environmental release.[15][17]

-

Waste Disposal: All PFAS-contaminated waste, including solvents, reaction residues, and used PPE, must be collected in designated, sealed containers and disposed of as hazardous waste according to institutional and governmental protocols.[15]

Conclusion

The synthesis of perfluoroalkyl vinyl ether monomers is a specialized field of fluorine chemistry that relies on a few robust and well-established industrial pathways. The pyrolysis of carboxylate salts derived from HFPO remains the most versatile and widely used method, offering access to a broad spectrum of monomer structures. Concurrently, dehalogenation routes provide a valuable alternative that can yield monomers of exceptionally high purity under milder conditions, albeit with more complex precursor synthesis. The choice of synthetic strategy is ultimately dictated by the desired PAVE structure, required purity, available starting materials, and the scale of production. A deep understanding of the underlying reaction mechanisms, coupled with an unwavering commitment to safety, is paramount for any researcher or organization working to advance the field of high-performance fluoromaterials.

References

- Hung, M., et al. (1996). Production of perfluoro(alkyl vinyl ethers).

- Hung, M., & Farnham, W. (1996). Production of perfluoro(alkyl vinyl ethers). U.S.

-

Michigan State University Environmental Health & Safety. PFAS. Retrieved from [Link]

-

Bazanova, O.S., et al. Methods of synthesis of perfluorosulfonyl vinyl ethers (PSVE). Fluorine notes - P&M Invest. Retrieved from [Link]

-

Allayarov, S.R., et al. (2021). Synthesis of amorphous homopolymer of perfluoropropyl vinyl ether at a high pressure. ResearchGate. [Link]

- Farnham, W., et al. (2002). Fluorine containing vinyl ethers.

- Gis-Molina, S., et al. (2022). New industrial process for manufacturing of perfluoro (methyl vinyl ether) (pfmve) and of 2-fluoro-1, 2-dichloro-trifluoromethoxyethylene (fctfe).

- Harris, J., & McCane, D. (1966). Fluorocarbon vinyl ether polymers. U.S.

-

University of Wisconsin-Madison Environment, Health & Safety. Use of Per- and polyfluoroalkyl substances (PFAS). Retrieved from [Link]

-

Percec, V., et al. (1993). Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. Semantic Scholar. [Link]

-

Bongiovanni, R., et al. (2021). Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization. Colloid and Polymer Science, 299, 1349–1362. [Link]

-

Wikipedia. Perfluoroalkoxy alkane. Retrieved from [Link]

-

Kawa, H., & Okumura, Y. (2021). Application of perfluoro(2-propoxypropyl vinyl ether) (PPVE-2) in the synthesis of perfluoro(propyl vinyl ether) (PPVE-1). ResearchGate. [Link]

-

International Enviroguard. (2022). PFAS Safety: PPE and Mitigation Efforts. Retrieved from [Link]

-

Wikipedia. Perfluoro(methyl vinyl ether). Retrieved from [Link]

-

National Institute of Standards and Technology. (2023). SAFETY DATA SHEET. Retrieved from [Link]

-

RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]

-

Zhang, W., et al. (2016). Synthesis of novel perfluoroalkyl ether derivatives. ResearchGate. [Link]

- CN101817728A. Method for producing hexafluoropropane oxide and coproducing perfluorovinyl ether.

-

Farnham, W., et al. (2006). Process for the preparation of fluorine containing vinyl ethers. European Patent Office. [Link]

-

Tarrant, P., et al. (1964). Synthesis of Perfluorovinyl Ether Monomers. The Journal of Organic Chemistry, 29(5), 1198–1201. [Link]

-

Allayarov, S.R., et al. (2021). Synthesis of perfluoro(methyl vinyl ether) polymer at high pressures. ResearchGate. [Link]

-

Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. Perfluoromethyl vinyl ether(PMVE). Retrieved from [Link]

- JPH11322654A. Purification of perfluoropropyl vinyl ether.

-

Barabanov, V.G., et al. (2000). Use of perfluoroacylfluorides for synthesis of perfluoroalkylvinyl ethers. Fluorine Notes, 3(10). [Link]

-

Li, B., et al. (2023). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Communications Chemistry, 6, 172. [Link]

-

Ameduri, B., et al. (2018). Synthesis of poly[oligo(hexafluoropropylene oxide) perfluoroisopropenylether (PIPE)] graft copolymers with vinylidene fluoride (VDF) using CF3 radicals. Polymer Chemistry, 9, 2639-2648. [Link]

-

Christy Catalytics. Purification of High-Purity Monomers and Other Reactive Chemicals. Retrieved from [Link]

Sources

- 1. Perfluoroalkoxy alkane - Wikipedia [en.wikipedia.org]

- 2. EP0699176B1 - Production of perfluoro(alkyl vinyl ethers) - Google Patents [patents.google.com]

- 3. Perfluoromethyl vinyl ether(PMVE)-Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. [dyfhem.com]

- 4. Volume # 3(10), May - June 2000 — "Use of perfluoroacylfluorides for synthesis of perfluoroalkylvinyl ethers. " [notes.fluorine1.ru]

- 5. CA2393456A1 - Fluorine containing vinyl ethers - Google Patents [patents.google.com]

- 6. Perfluoro(methyl vinyl ether) - Wikipedia [en.wikipedia.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US5536885A - Production of perfluoro(alkyl vinyl ethers) - Google Patents [patents.google.com]

- 9. EP4021877A1 - New industrial process for manufacturing of perfluoro (methyl vinyl ether) (pfmve) and of 2-fluoro-1, 2-dichloro-trifluoromethoxyethylene (fctfe) - Google Patents [patents.google.com]

- 10. Volume # 1(152), January - February 2024 — "Methods of synthesis of perfluorosulfonyl vinyl ethers (PSVE)" [notes.fluorine1.ru]

- 11. JPH11322654A - Purification of perfluoropropyl vinyl ether - Google Patents [patents.google.com]

- 12. christycatalytics.com [christycatalytics.com]

- 13. Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

- 15. ehs.msu.edu [ehs.msu.edu]

- 16. tsapps.nist.gov [tsapps.nist.gov]

- 17. ehs.wisc.edu [ehs.wisc.edu]

A Technical Guide to the Spectroscopic Characterization of Perfluoro(5-methyl-3,6-dioxanon-1-ene)

This technical guide provides a detailed analysis of the expected spectroscopic signature of Perfluoro(5-methyl-3,6-dioxanon-1-ene), a complex fluorinated ether of significant interest in advanced materials and chemical synthesis. Given the limited availability of direct experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous perfluorinated compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural characterization of fluorochemicals.

Introduction to Perfluoro(5-methyl-3,6-dioxanon-1-ene)

Perfluoro(5-methyl-3,6-dioxanon-1-ene), with the chemical formula C₈F₁₆O₂ and a molecular weight of 432.06 g/mol , is a perfluorinated vinyl ether.[1][2] Its structure combines a vinyl ether functional group with a branched perfluoroalkoxy chain, bestowing upon it unique chemical and physical properties characteristic of per- and polyfluoroalkyl substances (PFAS). These properties often include high thermal stability, chemical inertness, and a low refractive index, making it a valuable monomer for the synthesis of specialty polymers and a building block in organic synthesis.

Precise structural confirmation is paramount when working with such complex molecules. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecular architecture.

Molecular Structure

The structure of Perfluoro(5-methyl-3,6-dioxanon-1-ene) is presented below, with each carbon and fluorine environment systematically numbered to facilitate the forthcoming spectroscopic analysis.

Caption: Molecular structure of Perfluoro(5-methyl-3,6-dioxanon-1-ene).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of fluorinated organic molecules. Both ¹⁹F and ¹³C NMR are essential for full characterization.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Perfluoro(5-methyl-3,6-dioxanon-1-ene) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹⁹F NMR Acquisition:

-

Reference the spectrum to an internal standard such as CFCl₃ (δ = 0 ppm).

-

Acquire the spectrum with a spectral width sufficient to cover the range of perfluoroalkoxy and vinyl fluorines (approximately -70 to -150 ppm).

-

Employ a pulse program with proton decoupling.

-

-

¹³C NMR Acquisition:

-

Reference the spectrum to the solvent signal or an internal standard like tetramethylsilane (TMS).

-

Use a pulse sequence with proton decoupling to simplify the spectrum.

-

Longer acquisition times may be necessary due to the long relaxation times of fluorinated carbons.

-

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show distinct signals for each unique fluorine environment. The chemical shifts are influenced by the proximity to oxygen atoms, the vinyl group, and the degree of fluorination.

| Assigned Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Vinyl Fluorines | |||

| F on C1 (geminal to O) | -90 to -100 | Doublet of Doublets | ²JFF(gem), ³JFF(trans) |

| F on C1 (cis to O) | -110 to -120 | Doublet of Doublets | ²JFF(gem), ³JFF(cis) |

| F on C2 | -130 to -140 | Doublet of Doublets | ³JFF(cis), ³JFF(trans) |

| Alkyl Fluorines | |||

| -OCF (CF₃)- | -140 to -150 | Multiplet | |

| -CF ₂-O- | -80 to -90 | Multiplet | |

| -O-CF ₂-CF₃ | -80 to -85 | Quartet | ³JFF ≈ 5-10 Hz |

| -OCF₂-CF ₃ | -80 to -85 | Triplet | ³JFF ≈ 5-10 Hz |

| -CF(CF ₃)- | -75 to -85 | Doublet | ³JFF |

Causality Behind Predictions: The chemical shifts of vinyl fluorines in perfluoroalkoxy vinyl ethers are well-documented.[3][4] The fluorine atoms on the terminal CF₂ group (C1) will be diastereotopic and appear as two separate signals, each coupled to the other and to the fluorine on C2. The fluorine on C2 will be coupled to the two fluorines on C1. The perfluoroalkyl chain's fluorine signals are predicted based on general ranges for -CF₃, -CF₂-, and -CF- groups, with those closer to oxygen atoms typically appearing at a higher frequency (less shielded).[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon backbone. The signals will be split by the directly attached fluorine atoms (¹JCF) and, to a lesser extent, by fluorines on adjacent carbons (²JCF).

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹JCF (Hz) |

| C1 (=C F₂) | 150-160 | Triplet | 280-300 |

| C2 (-O-C F=) | 135-145 | Doublet | 250-270 |

| C4 (-O-C F-) | 115-125 | Doublet | 240-260 |

| C5 (-C F₂-O-) | 110-120 | Triplet | 250-270 |

| C7 (-O-C F₂-) | 110-120 | Triplet | 250-270 |

| C8 (-C F₃) | 115-125 | Quartet | 280-300 |

| C9 (-CF(C F₃)-) | 115-125 | Quartet | 280-300 |

Causality Behind Predictions: The chemical shifts are estimated based on known data for fluorinated alkenes and ethers. The large one-bond carbon-fluorine coupling constants (¹JCF) are characteristic and a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For Perfluoro(5-methyl-3,6-dioxanon-1-ene), the key vibrational modes will be the C=C stretch of the vinyl group, the C-O-C stretches of the ether linkages, and the strong C-F bond absorptions.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample spectrum is then acquired, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1780 - 1800 | Medium | C=C stretch (fluorinated alkene) |

| 1300 - 1000 | Strong, Broad | C-F stretches |

| 1150 - 1050 | Strong | C-O-C asymmetric stretch |

Causality Behind Predictions: The C=C stretching frequency in perfluorinated alkenes is significantly higher than in their hydrocarbon counterparts due to the electron-withdrawing effects of the fluorine atoms. The C-F bond vibrations dominate the "fingerprint" region of the spectrum, resulting in very strong and broad absorption bands, which are characteristic of perfluorinated compounds.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is ideal for separating any potential impurities before analysis.

-

Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-500).

Predicted Mass Spectrum Fragmentation

The molecular ion peak (M⁺) is expected at m/z = 432. However, for many perfluorinated compounds, the molecular ion can be weak or absent. The fragmentation pattern will be dominated by the cleavage of C-C and C-O bonds, with the charge often retained on the fluorine-containing fragments.

Caption: Predicted major fragmentation pathways for Perfluoro(5-methyl-3,6-dioxanon-1-ene).

Key Predicted Fragments:

-

m/z = 413: [M - F]⁺

-

m/z = 365: [M - CF₃]⁺

-

m/z = 169: [C₃F₇]⁺ (from the perfluoropropyl group)

-

m/z = 119: [C₂F₅]⁺

-

m/z = 95: [C₂F₃O]⁺ (from the vinyl ether moiety)

-

m/z = 69: [CF₃]⁺ (a very common fragment in fluorinated compounds)

Causality Behind Predictions: The fragmentation of perfluorinated compounds is characterized by the stability of perfluoroalkyl cations. The loss of a CF₃ radical is a common initial fragmentation step. The presence of ether linkages provides additional cleavage points. The fragments listed are common in the mass spectra of similar perfluorinated ethers.[7]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Perfluoro(5-methyl-3,6-dioxanon-1-ene). By understanding the expected NMR, IR, and MS data, researchers can more effectively confirm the synthesis and purity of this compound, and more confidently proceed with its application in their work. The provided protocols serve as a starting point for the empirical validation of these predictions.

References

- EP0699176B1 - Production of perfluoro(alkyl vinyl ethers) - Google Patents. (n.d.).

-

Perfluoro propyl vinyl ether | C5F10O | CID 15388 - PubChem. (n.d.). Retrieved from [Link]

-

IR spectrum of PPFPVE. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022). Retrieved from [Link]

-

Activation of perfluoro(methyl vinyl ether) at Rh(i) complexes: metal-centered versus phosphine-mediated decarbonylation - PMC. (n.d.). Retrieved from [Link]

- Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl] - PubChem. (n.d.). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Propane_-1-_1-difluoro_1_2_2_2-tetrafluoroethoxy_methyl-1_2_2_2-tetrafluoroethoxy-1_1_2_2_3_3_3-heptafluoro-

-

Perfluoro(5-methyl-3,6-dioxanon-1-ene) - Chemical Suppliers. (n.d.). Retrieved from [Link]

- US4536352A - Perfluoro vinyl ethers - Google Patents. (n.d.).

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Perfluoro(5-methyl-3,6-dioxanon-1-ene) | CAS 1644-11-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. EP0699176B1 - Production of perfluoro(alkyl vinyl ethers) - Google Patents [patents.google.com]

- 4. Activation of perfluoro(methyl vinyl ether) at Rh(i) complexes: metal-centered versus phosphine-mediated decarbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. researchgate.net [researchgate.net]

- 7. Perfluoro propyl vinyl ether | C5F10O | CID 15388 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the 19F NMR Analysis of Perfluorinated Vinyl Ethers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Perfluorinated vinyl ethers (PFVEs) represent a class of fluoromonomers critical to the development of high-performance materials and next-generation pharmaceuticals. Their unique structure, combining a perfluorinated alkyl chain with a vinyl ether group, imparts exceptional properties such as thermal stability, chemical inertness, and unique reactivity. Characterizing these molecules with precision is paramount, and for this, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed analytical tool of choice.

This guide provides a comprehensive, field-proven framework for the ¹⁹F NMR analysis of PFVEs. As a senior application scientist, my focus is not just on the "how" but the "why"—elucidating the causality behind experimental choices to ensure robust, reproducible, and accurate results.

Chapter 1: The Power of the ¹⁹F Nucleus: Fundamental Principles

The utility of ¹⁹F NMR stems from the intrinsic properties of the fluorine-19 nucleus.[1][2][3] It is a spin ½ nucleus, which means it yields sharp, well-resolved NMR signals.[2] Furthermore, with 100% natural abundance and a high gyromagnetic ratio (83.4% of the sensitivity of ¹H), the ¹⁹F nucleus is the third most receptive NMR nucleus, making it highly sensitive to detection.[1][4]

The most significant advantage for analyzing PFVEs is the vast chemical shift dispersion of ¹⁹F, which spans over 800 ppm.[1] This wide range minimizes the signal overlap that often plagues ¹H NMR spectra, especially in complex polymers.[5] This sensitivity to the local electronic environment means that subtle changes in the molecular structure of a PFVE will result in distinct and measurable changes in the ¹⁹F NMR spectrum.[3]

Table 1: Comparison of Key NMR Properties: ¹⁹F vs. ¹H Nuclei

| Property | ¹⁹F Nucleus | ¹H Nucleus | Significance for PFVE Analysis |

| Natural Abundance | 100% | 99.98% | High signal intensity without isotopic enrichment. |

| Spin (I) | 1/2 | 1/2 | Yields sharp signals and simplifies spectral interpretation. |

| Relative Sensitivity | 83.4% | 100% | Excellent sensitivity allows for the detection of low-concentration species. |

| Chemical Shift Range | ~800 ppm | ~20 ppm | Superior resolution, minimizing peak overlap in complex molecules.[1][3] |

Chapter 2: A Practical Guide to ¹⁹F NMR of PFVEs: Methodology

A successful ¹⁹F NMR experiment begins long before the sample is placed in the magnet. The choices made during sample preparation and parameter setup are critical for acquiring high-quality, interpretable data.

Experimental Protocol: Sample Preparation for ¹⁹F NMR Analysis

This protocol outlines a self-validating system for preparing PFVE samples for both qualitative and quantitative analysis.

Objective: To prepare a homogeneous, stable PFVE solution for high-resolution ¹⁹F NMR analysis.

Materials:

-

Perfluorinated Vinyl Ether (PFVE) sample

-

Deuterated NMR solvent (e.g., Acetone-d₆, Acetonitrile-d₃, CDCl₃)

-

Internal Standard (for qNMR) (e.g., Hexafluorobenzene, 3,5-Bis(trifluoromethyl)benzoic acid)[6]

-

High-precision volumetric flasks and micropipettes

-

5 mm NMR tubes

Step-by-Step Methodology:

-

Solvent Selection:

-

Choose a deuterated solvent that completely dissolves the PFVE sample. Deuterated acetone and acetonitrile often provide excellent peak shape and splitting for fluorinated compounds.[7]

-

Causality: A fully dissolved sample ensures molecular mobility, which is essential for averaging out anisotropic interactions and obtaining sharp NMR signals. Incomplete dissolution leads to broad peaks and loss of resolution.

-

-

Sample Concentration:

-

For routine qualitative analysis, aim for a concentration of 5-10 mg/mL.

-

For quantitative NMR (qNMR), precisely weigh both the analyte and the internal standard to achieve a concentration that provides a good signal-to-noise ratio (S/N > 100:1) within a reasonable number of scans.

-

Causality: While higher concentrations improve S/N, excessively concentrated samples can lead to signal saturation artifacts and line broadening.[8]

-

-

Internal Standard Selection (for qNMR):

-

Select an internal standard with a simple ¹⁹F NMR spectrum (ideally a single peak) that does not overlap with any analyte signals.[7]

-

The standard must be chemically inert with respect to the analyte and solvent.

-

Ensure the standard's relaxation time (T₁) is known or can be measured, as this is crucial for setting the relaxation delay.

-

Causality: An internal standard provides a reference signal for accurate quantification, correcting for variations in sample volume and instrument settings.[7]

-

-

Sample Preparation:

-

Accurately weigh the PFVE sample and, if required, the internal standard into a vial.

-

Add the chosen deuterated solvent volumetrically to achieve the target concentration.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the final solution into a clean, dry 5 mm NMR tube.

-

-

Validation:

-

Visually inspect the NMR tube for any undissolved material or phase separation. A clear, single-phase solution is required.

-

Data Acquisition Workflow

The following workflow illustrates the key steps in setting up a standard 1D ¹⁹F NMR experiment.

Caption: Workflow for 1D ¹⁹F NMR Data Acquisition.

Key Parameter Explanations:

-

Spectral Width (SW) & Transmitter Offset (o1p): The wide chemical shift range of ¹⁹F necessitates a large spectral width to encompass all signals. The offset should be centered in the region of interest to ensure uniform excitation across all peaks. An incorrect offset can lead to signal intensity distortions, a phenomenon known as the off-resonance effect.[9]

-

Relaxation Delay (D1): For quantitative analysis, the relaxation delay between scans is paramount. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any fluorine nucleus in the sample, including the standard.[2][6] Using an insufficient delay will lead to incomplete relaxation and an underestimation of the signal intensity, invalidating quantitative results.

-

Decoupling: It is common to run ¹⁹F NMR experiments with proton decoupling to simplify the spectra by removing ¹H-¹⁹F couplings.[1] For quantitative work, inverse-gated decoupling is used to eliminate the Nuclear Overhauser Effect (NOE), which can otherwise alter signal intensities unpredictably.[2][6]

Chapter 3: Spectral Interpretation of Perfluorinated Vinyl Ethers

Interpreting the ¹⁹F NMR spectrum of a PFVE is a process of decoding the chemical shifts and coupling patterns to reveal the molecule's structure.

General Structure and Fluorine Environments

A typical PFVE consists of a perfluoroalkyl group, an ether linkage, and a vinyl group. Each fluorine nucleus's chemical shift is determined by its unique electronic environment.

Caption: General structure of a PFVE showing distinct fluorine environments.

Table 2: Typical ¹⁹F Chemical Shift Ranges for PFVE Moieties (Referenced to CFCl₃)

| Functional Group | Chemical Shift Range (ppm) | Notes |

| -CF₃ | -80 to -85 | Typically a sharp signal, often a triplet if adjacent to a -CF₂- group. |

| -CF₂- (in chain) | -120 to -130 | Complex multiplets due to coupling with neighboring fluorine atoms. |

| -OCF₂- | -80 to -90 | The ether oxygen is deshielding, shifting this group downfield relative to chain -CF₂-. |

| -OCF= | -135 to -145 | The vinyl fluorine atom alpha to the ether oxygen. |

| =CF₂ (geminal) | -110 to -120 | The two fluorine atoms on the terminal carbon of the vinyl group. |

| =CF₂ (trans) | -120 to -130 | The fluorine atom trans to the -OCF- group. |

| =CF₂ (cis) | -115 to -125 | The fluorine atom cis to the -OCF- group. |

Note: These are approximate ranges and can vary based on the specific structure and solvent.[10]

Spin-Spin (J) Coupling: The Key to Connectivity

¹⁹F-¹⁹F coupling constants are generally larger than ¹H-¹H couplings and can occur over multiple bonds (long-range coupling).[1][2] This is invaluable for establishing connectivity.

-

Geminal Coupling (²JFF): Coupling between two fluorine atoms on the same carbon (e.g., in the =CF₂ group). Typically in the range of 30-90 Hz.

-

Vicinal Coupling (³JFF): Coupling between fluorine atoms on adjacent carbons. This is highly dependent on the dihedral angle. For vinyl groups, ³J(cis) is typically smaller (30-60 Hz) than ³J(trans) (90-120 Hz), allowing for unambiguous stereochemical assignment.

-

Long-Range Coupling (⁴JFF, ⁵JFF): Couplings across four or even five bonds are commonly observed in fluorinated systems, providing crucial information for linking distant parts of the molecule.[1]

Chapter 4: Advanced Applications

Quantitative ¹⁹F NMR (qNMR)

qNMR is a powerful technique for determining the purity of PFVE monomers or monitoring polymerization kinetics without the need for analyte-specific reference standards.[5][11] The direct relationship between the integrated signal area and the number of contributing fluorine nuclei allows for precise quantification.[5]

The key to accurate qNMR is ensuring complete relaxation of all nuclei, as detailed in the acquisition protocol. The purity of a sample can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral of the signal

-

N = Number of fluorine nuclei for the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

Dynamic ¹⁹F NMR

For PFVE-containing polymers, ¹⁹F NMR is an excellent tool for probing molecular dynamics.[12][13] Changes in temperature or solvent can alter the mobility of polymer chains.[14][15] This change in mobility affects the NMR relaxation times (T₁ and T₂). Faster local motion leads to more efficient T₂ relaxation, resulting in broader NMR signals. By analyzing the line width and relaxation times at various temperatures, one can characterize phase transitions (like the glass transition temperature) and understand the mobility of different segments of the polymer chain (e.g., side chain vs. backbone).[12]

Chapter 5: Troubleshooting Common ¹⁹F NMR Artifacts

-

Rolling Baseline: Often caused by improper phasing or a very broad background signal, which can be typical for ¹⁹F NMR in probes not specifically designed for fluorine.[16] This can be corrected by careful manual baseline correction or by using automated functions in the processing software.

-

Phasing Errors: Incorrect phasing leads to distorted peak shapes, making accurate integration impossible. Always perform manual phase correction for both zero-order (ph0) and first-order (ph1) parameters to ensure all peaks have a symmetrical, absorptive lineshape.

-

¹³C Satellites: The 1.1% natural abundance of ¹³C can lead to small satellite peaks flanking a main ¹⁹F signal due to ¹⁹F-¹³C coupling. It is important to recognize these and exclude them from the main peak integration for accurate quantification.[6]

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for any scientist working with perfluorinated vinyl ethers. Its high sensitivity, superior signal dispersion, and rich information content from spin-spin coupling provide an unparalleled window into the structure, purity, and dynamics of these important molecules. By understanding the fundamental principles and adopting rigorous, self-validating experimental protocols, researchers can harness the full power of this technique to accelerate innovation in materials science and drug development.

References

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. CONICET. [Link]

-

NMR Artifacts. Max T. Rogers NMR. [Link]

-

19 f chemical shifts and coupling constants. Slideshare. [Link]

-

Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

-

19F Double Quantum NMR Spectroscopy: A Tool for Probing Dynamics in Proton-Conducting Fluorinated Polymer Materials. ACS Publications. [Link]

-

Applications of >19>F-NMR in fragment-based drug discovery. Monash University. [Link]

-

5) Common Problems. SDSU NMR Facility – Department of Chemistry. [Link]

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Publishing. [Link]

-

Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link]

-

Quantitative Measurement of TFA and Other Short Chain PFAS in Environmental Samples Using 19F SSFP-CRAFT NMR. ACS Publications. [Link]

-

Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications. PMC - NIH. [Link]

-

Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. PMC - NIH. [Link]

-

Solving problems fluorine 19F with NMR spectroscopy. PubMed. [Link]

-

Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. [Link]

-

Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications. ACS Publications. [Link]

-

Fluorine-19 NMR investigation of poly(trifluoroethylene). ScienceDirect. [Link]

-

A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]

-

Standardizing for 19F NMR. Reddit. [Link]

-

Elucidating the Impact of Molecular Structure on the 19F NMR Dynamics and MRI Performance of Fluorinated Oligomers. ACS Publications. [Link]

-

Solving problems fluorine 19F with NMR spectroscopy. ResearchGate. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

-

Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. PubMed. [Link]

-

Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. ACS Fall 2025. [Link]

-

Nmr spectroscopy of fluorine 19. Slideshare. [Link]

-

Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. [Link]

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. RSC Publishing. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]

-

Solid-state 19F NMR Analysis of Fluoropolymers Having Electronic & Optical Functionality. Tokyo Tech. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 4. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. learning.sepscience.com [learning.sepscience.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. acgpubs.org [acgpubs.org]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 16. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]

A Senior Application Scientist's Guide to FTIR Characterization of Fluoropolymers

Authored by: Gemini, Senior Application Scientist

Introduction: The Unseen World of Fluoropolymers Revealed by Light

Fluoropolymers are a class of high-performance polymers renowned for their exceptional properties, including high thermal stability, chemical inertness, and low coefficient of friction. These characteristics make them indispensable in a wide array of applications, from non-stick coatings and high-performance wiring to advanced medical devices and pharmaceutical manufacturing components. For researchers, scientists, and drug development professionals, a deep understanding of the molecular structure and integrity of these materials is paramount. This is where Fourier Transform Infrared (FTIR) spectroscopy emerges as a powerful and versatile analytical technique.

FTIR spectroscopy acts as a molecular "fingerprint" identifier. It works by passing infrared radiation through a sample and measuring which wavelengths of light are absorbed. These absorptions correspond to the vibrations of specific chemical bonds within the molecules of the material. The resulting spectrum provides a wealth of information about the material's chemical composition, structure, and even subtle changes that can occur due to processing or degradation. Unlike many other analytical techniques, FTIR is often non-destructive, requires minimal sample preparation, and delivers results rapidly, making it an invaluable tool in both research and quality control settings.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the principles and applications of FTIR spectroscopy for the characterization of fluoropolymers. We will delve into the practical aspects of sample preparation and spectral acquisition, provide a detailed guide to interpreting the unique spectral features of common fluoropolymers, and explore advanced applications of the technique.

Part 1: The Analytical Workflow: From Raw Material to Actionable Data

A successful FTIR analysis hinges on a well-defined workflow that ensures the acquisition of high-quality, reproducible data. This workflow can be broken down into two critical stages: sample preparation and spectral acquisition.

The Cornerstone of Quality Data: Sample Preparation

The choice of sample preparation technique is dictated by the physical form of the fluoropolymer sample. The goal is to present the sample to the infrared beam in a manner that allows for optimal interaction and minimizes spectral artifacts.

For most solid fluoropolymer samples, such as films, powders, or molded parts, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[4][5][6] ATR works by bringing the sample into intimate contact with a high-refractive-index crystal (commonly diamond or zinc selenide). The infrared beam is directed into the crystal at an angle, creating an evanescent wave that extends a few micrometers beyond the crystal surface and into the sample. This interaction provides a spectrum of the sample's surface. The primary advantage of ATR is the minimal to no sample preparation required.[4][5]

Experimental Protocol: ATR-FTIR Analysis of a Fluoropolymer Sample

-

Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth to remove any residues from previous analyses.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a crucial step to account for any atmospheric or instrumental interferences.

-

Sample Placement: Place the fluoropolymer sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Apply Pressure: Use the ATR accessory's pressure clamp to apply firm and consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a strong signal.

-

Collect Spectrum: Collect the FTIR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

Clean-up: After analysis, remove the sample and clean the ATR crystal as described in step 1.

Transmission FTIR is the traditional method of IR analysis where the infrared beam passes directly through the sample.[2][7] This technique is particularly well-suited for analyzing thin polymer films.[7] For powdered samples, they can be mixed with potassium bromide (KBr) powder and pressed into a transparent pellet.[8]

Experimental Protocol: Preparation of a Thin Fluoropolymer Film for Transmission Analysis

-

Sample Preparation: If the fluoropolymer is in powder or pellet form, it may be possible to press it into a thin, transparent film using a hydraulic press. For some fluoropolymers, gentle heating may be required to facilitate film formation.[9]

-

Mounting: Mount the prepared thin film in a sample holder that can be placed directly in the FTIR spectrometer's sample compartment.

-

Background Spectrum: With an empty sample holder in the beam path, collect a background spectrum.

-

Sample Spectrum: Place the sample holder with the fluoropolymer film into the beam path and collect the sample spectrum.

Optimizing Spectral Acquisition: Key Parameters

To obtain a high-quality FTIR spectrum, several instrumental parameters should be considered:

-

Resolution: For most polymer identification purposes, a resolution of 4 cm⁻¹ is sufficient. Higher resolution may be necessary for more detailed structural analysis.

-

Number of Scans: Co-adding multiple scans improves the signal-to-noise ratio of the spectrum. Typically, 16 to 64 scans provide a good balance between data quality and measurement time.

-

Spectral Range: The mid-infrared range (4000-400 cm⁻¹) is the standard for most polymer characterization.

Caption: General workflow for FTIR analysis of fluoropolymers.

Part 2: Decoding the Molecular Fingerprint: Spectral Interpretation

The true power of FTIR lies in the ability to interpret the resulting spectrum to gain insights into the molecular structure of the fluoropolymer. Each peak in the spectrum corresponds to a specific molecular vibration, and the collection of these peaks forms a unique fingerprint for that material.

Characteristic Absorption Bands of Common Fluoropolymers

The strong carbon-fluorine (C-F) bonds in fluoropolymers give rise to intense absorption bands in the fingerprint region of the infrared spectrum (typically between 1400 and 500 cm⁻¹). These bands are often the most prominent features and are highly characteristic of the specific fluoropolymer.

| Fluoropolymer | Key Absorption Bands (cm⁻¹) | Vibrational Assignment |

| Polytetrafluoroethylene (PTFE) | 1201, 1146 | Asymmetric and Symmetric -CF₂- Stretching |

| 642 | -CF₂- Wagging | |

| Polyvinylidene Fluoride (PVDF) | 1402 | -CH₂- Wagging |

| 1180 | -CF₂- Stretching | |

| 875, 835 | C-F Bending Modes | |

| Fluorinated Ethylene Propylene (FEP) | 1201, 1146 | -CF₂- Stretching |

| 981 | -CF₃ Stretching |

Note: Peak positions can vary slightly depending on the physical state of the sample and the specific grade of the polymer.

The FTIR spectrum of Polytetrafluoroethylene (PTFE) is dominated by very strong absorptions around 1201 and 1146 cm⁻¹, which are characteristic of the stretching vibrations of the -CF₂- groups.[10][11] Another weaker peak corresponding to the CF₂ wagging mode can be observed at 642 cm⁻¹.[11]

For Polyvinylidene Fluoride (PVDF), in addition to the C-F stretching bands, peaks related to the C-H bonds of the CH₂ groups are also present, such as the one around 1402 cm⁻¹.[12] The presence of both C-H and C-F related peaks helps to distinguish PVDF from fully fluorinated polymers like PTFE.

Fluorinated Ethylene Propylene (FEP), being a copolymer of tetrafluoroethylene and hexafluoropropylene, exhibits the characteristic -CF₂- stretching bands similar to PTFE. However, it can be distinguished by the presence of a peak around 981 cm⁻¹, which is assigned to the -CF₃ stretching vibration of the hexafluoropropylene unit.[10]

Advanced Spectral Analysis: Beyond Simple Identification

PVDF is a polymorphic material, meaning it can exist in different crystalline forms, primarily the α, β, and γ phases.[13][14][15] These phases have distinct molecular conformations, which result in different piezoelectric and ferroelectric properties. FTIR is an excellent tool for identifying and even quantifying these phases. The β-phase, which is responsible for the strong piezoelectric effect, has characteristic absorption bands that are absent in the α-phase. For example, the presence of a band around 1275 cm⁻¹ is indicative of the β-phase, while bands around 763 cm⁻¹ are characteristic of the α-phase.[13][14]

Caption: Correlation of PVDF phases with their characteristic FTIR peaks.

Fluoropolymers can undergo degradation when exposed to high temperatures or harsh chemical environments.[16] FTIR is a sensitive technique for detecting the chemical changes associated with this degradation. For example, the oxidation of a fluoropolymer upon heating in the presence of air can lead to the formation of carbonyl (-C=O) groups, which give rise to a characteristic absorption band in the region of 1700-1800 cm⁻¹.[17] By monitoring the intensity of this peak over time, the rate and extent of degradation can be assessed.

Part 3: Advanced Applications and Future Perspectives

The utility of FTIR in fluoropolymer characterization extends beyond basic identification and degradation studies. When combined with other analytical techniques, it can provide even deeper insights.

Hyphenated Techniques: TGA-FTIR

Thermogravimetric analysis (TGA) measures the change in mass of a material as a function of temperature. When coupled with an FTIR spectrometer (TGA-FTIR), the gaseous products evolved during the thermal decomposition of a fluoropolymer can be identified in real-time.[3] This provides valuable information about the degradation mechanism and the nature of the off-gassed species.

Surface Analysis with Micro-FTIR

FTIR microscopy combines the chemical analysis capabilities of FTIR with the spatial resolution of a microscope.[18] This allows for the chemical characterization of very small areas of a sample, making it ideal for identifying localized contaminants, analyzing the composition of individual layers in a multilayer film, or mapping the chemical heterogeneity of a surface.[3]

Conclusion: An Indispensable Tool for Fluoropolymer Science

FTIR spectroscopy is a cornerstone technique for the characterization of fluoropolymers. Its speed, simplicity, and the wealth of information it provides make it an essential tool for researchers, scientists, and drug development professionals. From routine material identification and quality control to in-depth studies of crystalline phases and degradation mechanisms, FTIR offers unparalleled insights into the molecular world of these remarkable materials. As fluoropolymer applications continue to expand into new and more demanding fields, the role of FTIR in ensuring their quality, performance, and reliability will only become more critical.

References

-

Cai, X., Lei, T., Sun, D., & Lin, L. (2017). A critical analysis of the α, β and γ phases in poly(vinylidene fluoride) using FTIR. RSC Advances, 7(25), 15382-15389. [Link]

-

Air Quality Research Center, UC Davis. FT-IR Analysis of Teflon (PTFE) Filter Samples. [Link]

-

Cai, X., et al. (2017). A critical analysis of the α, β and γ phases in poly(vinylidene fluoride) using FTIR. RSC Advances. [Link]

-

Shimadzu. (2021). A644A Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G. [Link]

-

dos Santos, J. H. Z., et al. (2021). Characterization of fluoroelastomers compounds by ATR-FTIR. Journal of Applied Polymer Science. [Link]

-

Medeiros, E. S., et al. (2018). FTIR transmission spectra of PVDF sample. ResearchGate. [Link]

-

Wu, P. (2020). Determine the crystalline phases of PVDF film by FTIR. Paul Wu's Blog. [Link]

-

Tcherdyntsev, V. V., et al. (2021). Tribological, Mechanical and Thermal Properties of Fluorinated Ethylene Propylene Filled with Al-Cu-Cr Quasicrystals, Polytetrafluoroethylene, Synthetic Graphite and Carbon Black. Materials (Basel). [Link]

-

ASTM International. (1984). Fourier Transform Infrared Spectroscopy of Polymers—Theory and Application. ASTM Special Technical Publication. [Link]

-

ResearchGate. FT-IR spectrum of PTFE fibers. [Link]

-

ResearchGate. FTIR spectra of the PTFE coatings and target material. [Link]

-

ResearchGate. FTIR spectrum: (a) Pure PVDF membranes, (b) Composite membranes. [Link]

-

Constantino, C. J. L., et al. (2019). XPS and FTIR Studies of Polytetrafluoroethylene Thin Films Obtained by Physical Methods. Coatings. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

ResearchGate. The FT-IR spectrum of e-PTFE tubing sample at 400-4000 cm-1 range. [Link]

-

Advances in Polymer Science. Fourier-Transform Infrared Spectroscopy (FTIR). [Link]